![molecular formula C41H28O26 B13807443 [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[124002,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[134002,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate is a highly complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. The synthetic route may start with simpler precursors, gradually building up the complexity through a series of well-planned reactions.
Starting Materials: Simple aromatic compounds and sugars can serve as starting materials.
Protection of Hydroxyl Groups: Hydroxyl groups are often protected using silyl or acetal protecting groups to prevent unwanted reactions.
Formation of Dioxo Structures: Oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can introduce dioxo functionalities.
Stereoselective Reactions: Enzymatic or chiral catalyst-mediated reactions ensure the correct stereochemistry at each chiral center.
Deprotection: The final steps involve the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, to form carboxylic acids.
Reduction: Reduction of the dioxo groups can yield hydroxyl groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of formyl groups yields carboxylic acids, while reduction of dioxo groups yields diols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of even more complex molecules.
Catalysis: Its multiple functional groups may allow it to act as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: The compound’s structure may enable it to inhibit specific enzymes, making it a potential lead compound for drug development.
Antioxidant Activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties.
Medicine
Drug Development: Its complex structure and multiple functional groups make it a candidate for drug development, particularly for targeting specific enzymes or pathways.
Diagnostic Agents: The compound could be modified to serve as a diagnostic agent in imaging techniques.
Industry
Materials Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a biopesticide or plant growth regulator.
作用機序
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. Its multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect gene expression.
類似化合物との比較
Similar Compounds
Polyphenols: Compounds like resveratrol and quercetin share multiple hydroxyl groups and antioxidant properties.
Flavonoids: Molecules such as catechin and epicatechin have similar polyhydroxy structures.
Anthraquinones: Compounds like emodin and aloe-emodin feature dioxo structures.
Uniqueness
The compound’s unique combination of formyl, hydroxyl, and dioxo groups, along with its complex stereochemistry, sets it apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler molecules.
特性
分子式 |
C41H28O26 |
|---|---|
分子量 |
936.6 g/mol |
IUPAC名 |
[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-7-20-35(66-40(61)13-6-19(48)30(53)34(57)25(13)23-11(39(60)64-20)4-17(46)28(51)32(23)55)36-21(65-37(58)9-1-14(43)26(49)15(44)2-9)8-63-38(59)10-3-16(45)27(50)31(54)22(10)24-12(41(62)67-36)5-18(47)29(52)33(24)56/h1-7,20-21,35-36,43-57H,8H2/t20-,21+,35+,36+/m0/s1 |
InChIキー |
CHWLIZXFBNRHGG-IIJXEZLISA-N |
異性体SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
正規SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


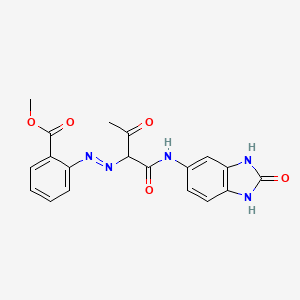
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)




![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
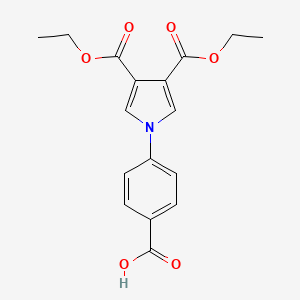
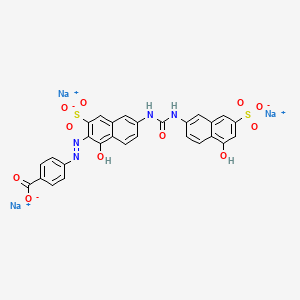
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
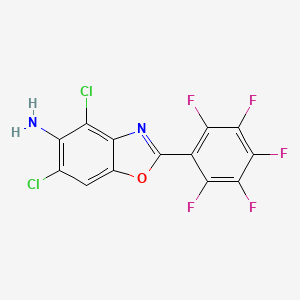
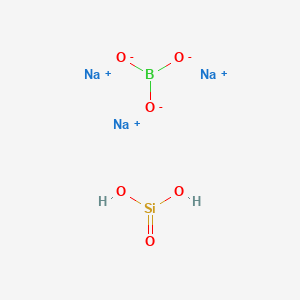
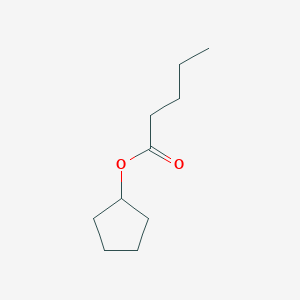
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
